molecular formula C11H15NO B11925420 4-Phenyl-1,4-oxazepane

4-Phenyl-1,4-oxazepane

Katalognummer: B11925420
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: JMOSOYSBWNIWQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-aminophenols with substituted benzaldehydes in the presence of a base can lead to the formation of the oxazepane ring . Another method involves the use of SnAP (Sn amino protocol) reagents, which allow for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and copper-catalyzed reactions are some of the methods employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepinones.

    Reduction: Reduction reactions can convert oxazepane derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazepanes, oxazepinones, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of polymers and materials with specific properties

Wirkmechanismus

The mechanism by which 4-Phenyl-1,4-oxazepane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Phenyl-1,4-oxazepane is unique due to its specific structural features, which include a phenyl group attached to the oxazepane ring.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

4-phenyl-1,4-oxazepane

InChI

InChI=1S/C11H15NO/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6H,4,7-10H2

InChI-Schlüssel

JMOSOYSBWNIWQX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCOC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.